molecular formula C9H9FO4 B3263132 2-fluoro-6-(methoxymethoxy)benzoic Acid CAS No. 368422-22-4

2-fluoro-6-(methoxymethoxy)benzoic Acid

Cat. No.: B3263132
CAS No.: 368422-22-4
M. Wt: 200.16 g/mol
InChI Key: BSQHNMMSMWHKBI-UHFFFAOYSA-N
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Description

2-Fluoro-6-(methoxymethoxy)benzoic acid is an organic compound with the molecular formula C9H9FO4 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the second position and a methoxymethoxy group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-6-(methoxymethoxy)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-6-hydroxybenzoic acid.

    Methoxymethylation: The hydroxyl group at the sixth position is protected by converting it into a methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The methoxymethoxy group can be hydrolyzed to yield 2-fluoro-6-hydroxybenzoic acid.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).

Major Products:

    Substitution: Products include 2-amino-6-(methoxymethoxy)benzoic acid or 2-thio-6-(methoxymethoxy)benzoic acid.

    Hydrolysis: Yields 2-fluoro-6-hydroxybenzoic acid.

    Esterification: Forms esters such as methyl 2-fluoro-6-(methoxymethoxy)benzoate.

Scientific Research Applications

2-Fluoro-6-(methoxymethoxy)benzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of drugs targeting specific enzymes or receptors.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-fluoro-6-(methoxymethoxy)benzoic acid depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, preventing substrate access.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Protein-Ligand Interactions: The methoxymethoxy group may enhance binding affinity to target proteins through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

    2-Fluoro-6-methoxybenzoic acid: Lacks the methoxymethoxy group, making it less versatile in certain synthetic applications.

    2-Fluoro-6-hydroxybenzoic acid: The hydroxyl group can be more reactive, leading to different chemical behavior.

    2-Fluoro-6-methylbenzoic acid: Contains a methyl group instead of a methoxymethoxy group, affecting its reactivity and applications.

Uniqueness: 2-Fluoro-6-(methoxymethoxy)benzoic acid is unique due to the presence of both fluorine and methoxymethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

IUPAC Name

2-fluoro-6-(methoxymethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4/c1-13-5-14-7-4-2-3-6(10)8(7)9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQHNMMSMWHKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C(=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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